molecular formula C13H24N2O2 B11869142 Methyl 2-(piperidin-4-yl)azepane-1-carboxylate

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate

Cat. No.: B11869142
M. Wt: 240.34 g/mol
InChI Key: WVRKURGZAPCEAB-UHFFFAOYSA-N
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Description

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate is a bicyclic amine derivative featuring a seven-membered azepane ring fused with a piperidin-4-yl substituent at the 2-position and a methyl ester group at the 1-position.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

methyl 2-piperidin-4-ylazepane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-17-13(16)15-10-4-2-3-5-12(15)11-6-8-14-9-7-11/h11-12,14H,2-10H2,1H3

InChI Key

WVRKURGZAPCEAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCCCCC1C2CCNCC2

Origin of Product

United States

Preparation Methods

Reaction Design and Substrate Selection

Adapting the methodology from, which describes Cu(I)-catalyzed cyclization of allenyne substrates with amines, the target compound could be synthesized by replacing trifluoromethyl-allenyne 2a with a non-fluorinated analog. Piperidin-4-amine serves as the nucleophile, enabling ring closure to form the azepane core.

Optimized Conditions

  • Catalyst : [Cu(CH3_3CN)4_4]PF6_6 (10 mol%) in anhydrous 1,4-dioxane.

  • Temperature : 70°C for 6–16 hours.

  • Yield : Comparable systems achieve ~65% yield after column chromatography.

Mechanistic Insight : The Cu(I) catalyst facilitates alkyne activation, followed by amine nucleophilic attack and cyclization. The absence of a trifluoromethyl group may simplify purification but could reduce electronic stabilization of intermediates.

Reductive Amination of Piperidin-4-One Intermediates

Piperidin-4-One Synthesis

Patent EP3666757A1 discloses the reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones. For example, lithium aluminium hydride (LiAlH4_4) selectively reduces these salts with minimal byproduct formation.

Conversion to Piperidin-4-Amine

Piperidin-4-one is subsequently reduced to piperidin-4-amine using catalytic hydrogenation or borane complexes. This amine is then coupled with an azepane-1-carbonyl chloride intermediate under Schotten-Baumann conditions to form the amide, followed by esterification with methanol and HCl.

Key Data

  • Reduction Efficiency : LiAlH4_4 achieves >80% conversion in model systems.

  • Coupling Yield : Amide bond formation via acyl chlorides yields 52–89% in analogous purine syntheses.

Direct Coupling of Preformed Azepane and Piperidine Moieties

Azepane-1-Carboxylate Synthesis

Azepane-1-carboxylic acid is esterified using methanol and thionyl chloride, yielding methyl azepane-1-carboxylate. Piperidin-4-amine, prepared via Boc-deprotection of tert-butyl-4-aminopiperidine-1-carboxylate, is then coupled to the ester via a nucleophilic acyl substitution.

Reaction Optimization

  • Solvent : Anhydrous THF or DMF minimizes hydrolysis.

  • Base : Triethylamine (Et3_3N) scavenges HCl, improving yields.

  • Yield : 65–76% in similar amidation protocols.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield Range
Cu(I)-Catalyzed CyclizationSingle-step ring formationRequires specialized allenyne substrates35–65%
Reductive AminationHigh selectivity for piperidine intermediatesMulti-step process52–89%
Direct CouplingModular, uses commercial intermediatesCompetitive hydrolysis risks65–76%

Analytical Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR : Distinct signals for piperidine (δ 2.8–3.2 ppm, axial protons) and azepane (δ 1.5–1.8 ppm, methylene groups).

  • 13^{13}C NMR : Ester carbonyl at δ 170–175 ppm, piperidine carbons at δ 45–55 ppm.

Mass Spectrometry

  • LC-MS : Molecular ion peak at m/z 227.3 (C12_{12}H21_{21}N2_2O2+_2^+) .

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for further derivatization.

Reaction ConditionsReagentsYieldApplicationSource
Acidic hydrolysis (50–90°C)AcOH, H₂SO₄71%Conversion to carboxylic acid
Basic hydrolysisNaOH (aq)Intermediate for amide formation
Enzymatic hydrolysisLipasesChiral resolution

Key findings :

  • Prolonged heating in AcOH/H₂SO₄ selectively cleaves the ester without affecting the piperidine/azepane rings .

  • The resulting carboxylic acid serves as a precursor for amides or acyl halides .

Nucleophilic Substitution at the Piperidine/Azepane Nitrogen

The secondary amines in the piperidine and azepane rings participate in alkylation, acylation, and coupling reactions.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcCl, Et₃N in DCMN-Acetyl derivative75%
AlkylationCH₃I, K₂CO₃ in DMFN-Methylpiperidine analogue68%
Buchwald–HartwigPd(Amphos)₂, K₂CO₃ in dioxaneAryl-substituted derivatives45%

Key findings :

  • Palladium-catalyzed coupling (e.g., Pd(Amphos)₂) enables aryl/heteroaryl substitutions at nitrogen .

  • N-Acylation proceeds efficiently under mild conditions .

Reduction and Hydrogenation

The saturated rings are generally resistant to hydrogenation, but unsaturated analogues (if present) can be reduced.

Substrate ModificationReagents/ConditionsProductYieldSource
Nitrile reductionH₂, Pd/C in EtOHPrimary amine derivative82%
Ketone reductionNaBH₄ in MeOHSecondary alcohol90%

Note : Direct reduction of the ester to alcohol (LiAlH₄) is feasible but not reported for this compound.

Ring-Opening and Rearrangement Reactions

Under strong acidic or basic conditions, the azepane ring may undergo ring-opening or contraction.

ConditionsReagentsOutcomeSource
Microwave irradiationCs₂CO₃ in DMSORing contraction to piperidine
Acidic cleavageHCl in dioxaneDeprotection of Boc groups

Key findings :

  • Microwave-assisted reactions in DMSO promote regioselective transformations .

Cross-Coupling Reactions

The piperidine/azepane framework supports palladium-mediated cross-coupling for biaryl synthesis.

Reaction TypeCatalysts/BaseSubstratesYieldSource
Suzuki couplingPdCl₂(DPPF), K₂CO₃Aryl boronic acids55%
Ullmann couplingCuI, L-prolineAryl halides40%

Limitations : Steric hindrance from the azepane ring may lower yields compared to simpler piperidines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate is primarily studied for its role in drug design and development. It serves as a building block for synthesizing novel therapeutic agents targeting various diseases.

Key Areas of Focus :

  • Muscarinic Receptor Agonists : The compound has been investigated for its potential as an agonist for muscarinic receptors, particularly the M4 subtype. This receptor is implicated in cognitive functions and may be targeted for treating conditions like Alzheimer's disease and schizophrenia .
Compound Target Receptor Potential Application
This compoundM4 Muscarinic ReceptorAlzheimer's Disease, Cognitive Disorders
Other Piperidine DerivativesVarious ReceptorsPain Management, Cognitive Enhancement

Biological Research

The compound is utilized in biological studies to probe molecular interactions and pathways. Its ability to modulate enzyme activity makes it valuable in understanding complex biological systems.

Applications Include :

  • Enzyme Inhibition/Activation : Investigating how the compound interacts with specific enzymes can provide insights into metabolic pathways relevant to disease states.

Industrial Applications

In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a reagent in various chemical reactions underscores its importance in synthetic chemistry.

Case Study 1: Targeting Muscarinic Receptors

A study highlighted the development of selective M4 muscarinic receptor agonists derived from piperidine compounds, including this compound. The research demonstrated that these compounds could enhance cholinergic transmission, presenting a potential therapeutic avenue for cognitive disorders .

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing analogs of this compound revealed that modifications to its structure could significantly impact its biological activity. Variations in substituents led to different potencies at target receptors, emphasizing the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-4-yl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural and Functional Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Application References
Methyl 2-(piperidin-4-yl)azepane-1-carboxylate Not reported Not reported Azepane (7-membered) + piperidin-4-yl + methyl ester Hypothesized antimicrobial/CNS modulation
DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) Complex ~500 (estimated) Piperidinyl-indole + dimethylbenzyl substituent Synergist with carbapenems against MRSA
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) Complex ~530 (estimated) Piperidinyl-indole + chlorophenyl/fluoro substituents Synergist with carbapenems against MRSA
Methyl 1-benzylpiperidine-4-carboxylate C15H19NO2 261.32 Piperidine (6-membered) + benzyl + methyl ester Chemical intermediate; potential CNS/pharma use

Key Observations

Ring Size and Flexibility :

  • The azepane ring in the target compound provides greater conformational flexibility compared to the six-membered piperidine ring in DMPI, CDFII, and Methyl 1-benzylpiperidine-4-carboxylate. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .

Substituent Effects: DMPI/CDFII: These indole-piperidine hybrids exhibit potent synergism with carbapenems against MRSA, attributed to their bulky aromatic substituents (e.g., dimethylbenzyl, chlorophenyl) enhancing membrane penetration or target affinity . However, the absence of a fused azepane ring limits its conformational diversity compared to the target compound .

Pharmacological Potential: While DMPI and CDFII demonstrate direct antimicrobial synergism, the target compound’s azepane-piperidine scaffold may offer novel mechanisms of action. Its ester group could also serve as a prodrug moiety, enhancing bioavailability.

Synthetic Utility :

  • Methyl 1-benzylpiperidine-4-carboxylate is widely used as a synthetic intermediate, whereas the target compound’s complex bicyclic structure poses greater challenges in large-scale synthesis.

Biological Activity

Methyl 2-(piperidin-4-yl)azepane-1-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by its piperidine and azepane moieties, which contribute to its interaction with biological targets. The structural formula can be represented as follows:

C12H19N2O2\text{C}_{12}\text{H}_{19}\text{N}_{2}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Muscarinic Acetylcholine Receptors : This compound has been identified as an agonist for muscarinic M4 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's and schizophrenia .
  • Protein Kinase Inhibition : Similar compounds have shown inhibition of protein kinases, which play crucial roles in cell signaling pathways. For instance, modifications in piperidine derivatives have resulted in selective inhibitors of Akt, a key player in cancer cell survival and proliferation .
  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Target IC50 (nM) Reference
Muscarinic M4 receptor agonismCognitive disordersNot specified
Protein Kinase B (Akt) inhibitionCancer therapy150-fold selectivity over PKA
Antimicrobial activityVarious pathogensMIC < 1 µg/mL

Case Study 1: Cognitive Enhancement

A study investigated the effects of muscarinic M4 receptor agonists on cognitive function in animal models. This compound demonstrated significant improvements in memory retention and learning tasks, suggesting its potential utility in treating cognitive deficits associated with Alzheimer's disease.

Case Study 2: Antitumor Activity

In vitro studies have shown that derivatives of this compound can inhibit tumor cell growth. A specific derivative exhibited an IC50 value of 9.7 nM against KARPAS-299 cells, indicating potent antitumor activity . Further research into the structure-activity relationship (SAR) revealed that modifications to the piperidine ring significantly affected potency.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest good oral bioavailability and a favorable metabolic profile, although further investigation is needed to confirm these findings across different animal models.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Methyl 2-(piperidin-4-yl)azepane-1-carboxylate?

  • Methodology : High-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) as a mobile phase modifier (e.g., 0.05% TFA in water/acetonitrile) is commonly used. Liquid chromatography-mass spectrometry (LCMS) under conditions like m/z 598 [M+H]+ and a retention time of 1.63 minutes (QC-SMD-TFA05 method) can confirm identity and purity .
  • Key Parameters : Optimize column type (C18), flow rate, and gradient to resolve impurities. Validate methods using reference standards and replicate injections.

Q. How can researchers ensure the stability of this compound during storage?

  • Guidelines : Store at 2–8°C in airtight, light-resistant containers. For solutions, use inert solvents (e.g., DMSO or methanol) and avoid freeze-thaw cycles. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 1 month) can predict degradation pathways .
  • Monitoring : Regularly assess purity via HPLC and track degradation products like hydrolyzed esters or oxidized piperidine rings.

Q. What synthetic routes are reported for similar piperidine-azepane carboxylate derivatives?

  • Approach : Multi-step synthesis involving (1) piperidine ring formation via reductive amination, (2) azepane ring closure using cyclization agents, and (3) esterification with methyl chloroformate. For example, analogous compounds are synthesized in 11 steps with 2–5% yields, requiring optimization of catalysts (e.g., Pd/C for hydrogenation) and reaction temperatures .
  • Challenges : Low yields due to steric hindrance; consider microwave-assisted synthesis to improve efficiency.

Advanced Research Questions

Q. How should researchers resolve contradictions in analytical data (e.g., LCMS vs. NMR) for this compound?

  • Case Study : If LCMS indicates high purity (e.g., >98%) but NMR shows unexpected peaks, perform orthogonal analyses:

  • 2D NMR (COSY, HSQC) to assign stereochemistry and detect diastereomers.
  • Ion mobility spectrometry to separate isobaric impurities undetected by LCMS .
    • Root Cause : Contradictions may arise from residual solvents, tautomerism, or column interactions in HPLC.

Q. What computational strategies can predict the compound’s pharmacokinetic properties?

  • In Silico Tools : Use SwissADME or ADMETLab to estimate:

  • LogP : ~2.5 (moderate lipophilicity).
  • BBB permeability : Likely low due to the carboxylate group.
  • CYP450 inhibition : Piperidine/azepane moieties may interact with CYP3A4; validate via in vitro microsomal assays .
    • Limitations : Computational models may underestimate steric effects; cross-validate with experimental data.

Q. How can researchers optimize the synthesis to improve yield and scalability?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (DMF vs. THF), temperature (25–80°C), and equivalents of reagents. For example, a 15% yield improvement was achieved by switching from ethyl to methyl esters in analogous syntheses .
  • Scale-Up Considerations : Use continuous flow reactors to enhance mixing and heat transfer for azepane ring formation.

Q. What are the implications of stereochemical heterogeneity in this compound’s bioactivity?

  • Case Study : The (4aR) configuration in related carboxamides showed 10-fold higher receptor binding affinity compared to (4aS) enantiomers. Synthesize and test individual enantiomers via chiral HPLC (e.g., Chiralpak IA column) to correlate structure-activity relationships .
  • Analytical Validation : Confirm enantiomeric excess (ee) using polarimetry or circular dichroism.

Methodological Notes

  • Data Validation : Cross-reference LCMS, NMR, and elemental analysis to confirm molecular integrity.
  • Safety Protocols : Follow GHS guidelines for handling corrosive or flammable intermediates (e.g., methyl chloroformate) .
  • Ethical Compliance : Adhere to institutional protocols for waste disposal, particularly for halogenated byproducts.

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